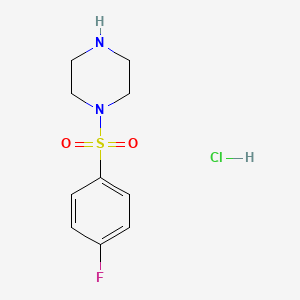

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Übersicht

Beschreibung

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride typically involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification process may involve recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluorobenzenesulfonyl chloride

- 4-Chlorobenzenesulfonyl chloride

- 4-Methoxybenzenesulfonyl chloride

Uniqueness

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride is unique due to the presence of both the piperazine ring and the 4-fluorobenzenesulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and specificity in biological systems, compared to similar compounds.

Biologische Aktivität

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS No. 27106-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a piperazine ring substituted with a fluorobenzenesulfonyl group, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C10H13FN2O2S

- Molecular Weight: 244.29 g/mol

The presence of the fluorine atom and the sulfonyl group enhances its solubility and biological interactions, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation: The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Research Findings

Recent studies have explored the biological implications of this compound across different contexts:

- Inhibition of Tyrosinase Activity:

- Antimicrobial Properties:

- Neuropharmacological Effects:

Case Study 1: Tyrosinase Inhibition

A series of analogs based on the piperazine framework were synthesized and tested for their inhibitory effects on tyrosinase from Agaricus bisporus. Among these, certain compounds showed IC50 values in the low micromolar range, indicating potent inhibition . The study utilized both in vitro assays and docking studies to elucidate binding interactions within the enzyme's active site.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of 1-(4-Fluoro-benzenesulfonyl)-piperazine were screened against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, which may lead to further developments in antibiotic therapies .

Table 1: Biological Activity Summary

| Activity Type | Target/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus TYR | 0.18 | |

| Antimicrobial | Staphylococcus aureus | <10 | |

| Neurotransmitter Modulation | Serotonin Receptors | N/A |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Fluoro-benzenesulfonyl)-piperazine | Sulfonamide derivative | Tyrosinase inhibition |

| 4-(4-Fluorobenzyl)piperazine | Piperazine derivative | Antimicrobial activity |

| 4-(benzyl)piperazine | Piperazine derivative | Neuropharmacological effects |

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAJSDDCYAMDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589531 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333986-41-7 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.